Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Overview
Description
Cyclohexanediamine tetraacetic acid is a chelating and sequestering agent.
Mechanism of Action
Target of Action
CDTA is primarily known as a chelating agent . Its main targets are metal ions, particularly manganese . Manganese plays a crucial role in various biological processes, including enzymatic reactions and neurotransmitter synthesis.
Mode of Action
As a chelating agent, CDTA binds to metal ions, forming a stable complex . This interaction results in the sequestration of the metal ions, preventing them from participating in other reactions. In the case of manganese, CDTA can remove it from various biological systems .
Biochemical Pathways
The chelation of manganese by CDTA affects various biochemical pathways. By sequestering manganese, CDTA can disrupt processes that rely on this metal ion. The specific pathways affected can vary depending on the biological system and the presence of other metal ions .
Result of Action
The primary result of CDTA’s action is the removal of manganese from various systems. This can have significant effects at the molecular and cellular levels, potentially altering enzymatic activities and other manganese-dependent processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CDTA. For instance, the presence and concentration of target metal ions can affect its chelating activity. Additionally, factors such as pH and temperature may impact its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
1,2-Cyclohexylenedinitrilotetraacetic acid plays a significant role in biochemical reactions due to its chelating properties . It has the ability to bind and remove certain metal ions, such as manganese, from various biological systems . This interaction with metal ions can influence the activity of various enzymes and proteins that require these ions for their function .
Cellular Effects
In cellular processes, 1,2-Cyclohexylenedinitrilotetraacetic acid can influence cell function by altering the availability of essential metal ions . For instance, it can remove manganese from brain and liver cells, potentially affecting cellular metabolism and signaling pathways that depend on this metal ion .
Molecular Mechanism
At the molecular level, 1,2-Cyclohexylenedinitrilotetraacetic acid exerts its effects through its chelating properties . It binds to metal ions, forming a stable complex that prevents the ions from participating in other reactions . This can lead to changes in enzyme activity, gene expression, and other cellular processes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,2-Cyclohexylenedinitrilotetraacetic acid can change depending on its stability and degradation
Dosage Effects in Animal Models
The effects of 1,2-Cyclohexylenedinitrilotetraacetic acid in animal models can vary with different dosages . At certain thresholds, it can effectively remove manganese from brain and liver tissues
Metabolic Pathways
1,2-Cyclohexylenedinitrilotetraacetic acid is involved in metabolic pathways related to metal ion homeostasis . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYPQBAHLOOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt) | |
Record name | Cyclohexanediamine tetraacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862002 | |
Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [Acros Organics MSDS] | |
Record name | Cyclohexanediamine tetraacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13447 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
482-54-2, 123333-90-4 | |
Record name | 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanediamine tetraacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Complexon IV | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Complexon IV | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-1,2-ylenediaminetetra(acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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